Chromanol 293B

Description

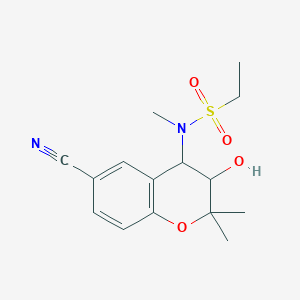

Structure

3D Structure

Properties

IUPAC Name |

N-(6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349649 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-24-4 | |

| Record name | Chromanol 293B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Chromanol 293B

Foreword: The Quest for Cardiac Rhythm Control

In the intricate symphony of the human heartbeat, the precise timing of electrical impulses is paramount. The repolarization phase of the cardiac action potential, which resets the heart for the next beat, is critically governed by the outward flow of potassium ions through specific channels. Among these, the slow component of the delayed rectifier potassium current, known as IKs, plays a crucial role, particularly in adapting to changes in heart rate.[1][2] Dysregulation of the IKs channel, often due to genetic mutations, can lead to severe cardiac arrhythmias, such as Long QT syndrome, making it a significant target for therapeutic intervention.[1][3] This guide delves into the seminal discovery and chemical synthesis of this compound, the first selective pharmacological tool to unlock the secrets of the IKs channel.

Part 1: The Discovery of a Landmark Tool Compound

The journey to this compound began not with a direct search for an IKs blocker, but during a screening program for KATP-channel openers at Hoechst (later Aventis).[4] Scientists investigating a series of chromanol-based compounds, structurally related to the KATP opener cromakalim, serendipitously discovered that a specific derivative, this compound, exhibited the opposite effect: it blocked a potassium current.[4]

This observation was pivotal. At the time, the study of the IKs current was hampered by a lack of specific inhibitors.[5] Existing potassium channel blockers often had complex pharmacological profiles, acting on multiple channel types and leading to undesirable side effects. The discovery of this compound provided the scientific community with an unprecedentedly selective tool.[2][4] It was found to potently inhibit the IKs current, which is generated by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, without significantly affecting other key cardiac currents like IKr (hERG) at comparable concentrations.[5][6][7] This selectivity established this compound as a benchmark compound for investigating the physiological and pathophysiological roles of IKs in cardiac repolarization.[6][8]

Mechanism of Action: Targeting the Inner Pore

This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of the KCNQ1 channel.[9] The binding site is located within the inner pore vestibule of the channel, a region critical for potassium ion transit.

Key interactions have been identified through mutagenesis and computational modeling studies:[9]

-

Hydrophobic Interactions: The chromanol structure forms hydrophobic bonds with residues in the S6 transmembrane domain, specifically Ile337 and Phe340.

-

Electrostatic Stabilization: Oxygen atoms within the this compound molecule are believed to form electrostatic interactions with a potassium ion situated within the channel's selectivity filter. This interaction effectively "locks" the drug in place, stabilizing the block.

-

Selectivity Filter Involvement: The residue T312, located in the P-loop (H5) region that forms the selectivity filter, has also been shown to be critical for drug sensitivity.

The presence of the KCNE1 subunit, while not the primary binding target, allosterically modifies the KCNQ1 channel conformation in a way that enhances the blocking potency of this compound.[9]

Figure 1: Mechanism of IKs channel blockade by this compound.

Stereochemistry: The Decisive Factor in Potency

This compound is a chiral molecule, possessing two stereocenters. It is typically synthesized and studied as a racemic mixture, but its biological activity resides almost entirely in one enantiomer. Subsequent research involving the stereoselective synthesis and evaluation of the individual enantiomers revealed that the (-)-[3R,4S] enantiomer is the active blocker of the IKs channel.[6][10]

A study by Kiehn et al. definitively established that (-)-[3R,4S]-293B is approximately 7-fold more potent at blocking the KvLQT1/minK channel complex than its (+)-[3S,4R] counterpart.[6] This work also corrected an initial misassignment in the literature regarding the absolute stereochemistry of the more active enantiomer.[6] This stereoselectivity underscores the highly specific nature of the drug-channel interaction.

Pharmacological Profile

The key pharmacological parameters of this compound enantiomers are summarized below. The data highlights the compound's potency and selectivity for the IKs channel (KvLQT1+minK) over other major cardiac potassium channels.

| Parameter | (-)-[3R,4S]-293B | (+)-[3S,4R]-293B | Racemic 293B | Reference |

| IC₅₀ (KvLQT1+minK) | 2.1 µM | 14.1 µM | ~1.02 µM (guinea pig) | [5][6] |

| IC₅₀ (hERG / IKr) | >30 µM | >30 µM | Unaffected at 50 µM | [5][6] |

| IC₅₀ (Kv1.5 / IKur) | 11.4 µM | 41 µM | - | [6] |

| IC₅₀ (Ito) | - | - | 24 µM (human) | [5] |

Part 2: Chemical Synthesis of this compound

The synthesis of this compound, specifically its enantiomerically pure forms, requires a strategic approach to establish the trans-relationship of the hydroxyl and amino groups on the chromane core. Numerous synthetic routes have been reported, with many leveraging stereoselective methods to achieve the desired [3R,4S] configuration.[4][11]

The following workflow illustrates a common retrosynthetic approach, starting from a substituted phenol and building the heterocyclic core through key transformations like epoxidation and subsequent regioselective ring-opening.

Figure 2: Retrosynthetic analysis of (-)-[3R,4S]-Chromanol 293B.

Representative Experimental Protocol: Enantioselective Synthesis

This protocol outlines a plausible, multi-step synthesis adapted from principles described in the literature, focusing on achieving the biologically active (-)-[3R,4S] enantiomer.

Self-Validation System: Each step includes expected outcomes and analytical checkpoints (TLC, NMR) to ensure the reaction has proceeded as intended before moving to the next stage. This embodies a self-validating workflow crucial for multi-step synthesis.

Step 1: Synthesis of 6-cyano-2,2-dimethyl-2H-chromene

-

Causality: The synthesis begins by constructing the core chromene ring system from a commercially available phenol. This step establishes the foundational structure onto which the key stereocenters will be installed.

-

Methodology:

-

To a solution of 4-cyanophenol (1.0 eq) in toluene, add 3-methyl-2-butenal (1.2 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Heat the mixture to reflux for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting phenol.

-

Upon completion, cool the reaction to room temperature, quench with a saturated NaHCO₃ solution, and extract the organic layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target chromene as a clear oil.

-

-

Validation: ¹H NMR spectroscopy should confirm the presence of the vinyl protons of the chromene ring and the gem-dimethyl group.

Step 2: Asymmetric Dihydroxylation

-

Causality: This is the key stereochemistry-inducing step. Using a Sharpless Asymmetric Dihydroxylation with the AD-mix-β ligand system selectively forms the diol with the desired (3R, 4S) configuration from the prochiral alkene.

-

Methodology:

-

Prepare a solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water. Cool to 0 °C.

-

Add the 6-cyano-2,2-dimethyl-2H-chromene (1.0 eq) from Step 1 to the stirred mixture.

-

Stir vigorously at 0 °C for 18-36 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to yield the (3R, 4S)-diol as a white solid.

-

-

Validation: The product's optical rotation should be measured and compared to literature values. Chiral HPLC can be used to determine the enantiomeric excess (e.e.), which is expected to be >95%.

Step 3: Selective Activation and Epoxidation

-

Causality: To introduce the amine at the C4 position, the diol must be converted into an epoxide. This is achieved by selectively activating the C3 hydroxyl group (e.g., as a tosylate) followed by base-mediated intramolecular cyclization which forms the epoxide with inversion of configuration at C4, preserving the stereochemistry at C3.

-

Methodology:

-

Dissolve the diol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench with water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry and concentrate the organic phase. The crude tosylate is then dissolved in methanol.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 4-6 hours until TLC shows complete conversion to the epoxide.

-

Remove the solvent, add water, and extract with ethyl acetate. Dry and concentrate to yield the crude chiral epoxide, which is often used directly in the next step.

-

-

Validation: ¹H NMR will show the disappearance of the hydroxyl protons and the appearance of characteristic epoxide proton signals.

Step 4: Regioselective Epoxide Opening

-

Causality: The final key step involves the ring-opening of the epoxide with N-methyl-ethanesulfonamide. The nucleophilic attack occurs preferentially at the less sterically hindered C4 position, installing the required sulfonamide group with the correct trans stereochemistry relative to the C3 hydroxyl.

-

Methodology:

-

To a solution of N-methyl-ethanesulfonamide (1.5 eq) in THF, add a strong base like sodium hydride (NaH, 1.5 eq) at 0 °C to form the sodium salt.

-

Add a solution of the crude epoxide from Step 3 in THF to the sulfonamide salt solution.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction and carefully quench with a saturated solution of ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography and/or recrystallization to obtain (-)-[3R,4S]-Chromanol 293B as a crystalline solid.

-

-

Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison of its optical rotation and melting point to literature values.[6]

Part 3: Applications and Future Directions

This compound remains an indispensable pharmacological tool. Its primary application is in basic research to isolate and characterize the IKs current in native cardiomyocytes from various species, including humans.[5][7][12] By selectively blocking IKs, researchers can elucidate its contribution to the cardiac action potential duration under both normal and pathological conditions, such as in the presence of β-adrenergic stimulation which is known to enhance IKs.[7]

Beyond cardiology, the KCNQ1 channel is expressed in other tissues, including the pancreas and intestine. Studies using this compound have provided evidence that KCNQ1 is involved in glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), suggesting potential, albeit less explored, roles in metabolic regulation.[13]

While this compound itself did not advance to a clinical antiarrhythmic drug, its discovery was a watershed moment. It validated the IKs channel as a viable drug target and provided a critical lead structure.[4] The insights gained from this compound have fueled the development of second-generation IKs inhibitors with improved potency, selectivity, and pharmacokinetic properties, some of which have been evaluated in clinical trials as potentially safer Class III antiarrhythmic agents.[4][8]

References

-

Update on the Slow Delayed Rectifier Potassium Current (IKs): Role in Modulating Cardiac Function. Current Medicinal Chemistry. Available from: [Link]

-

Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve. National Institutes of Health (NIH). Available from: [Link]

-

IKs channel blockers: Potential antiarrhythmic agents. ResearchGate. Available from: [Link]

-

Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. MDPI. Available from: [Link]

-

Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Sensitivity of the Slow Component of the Delayed Rectifier Potassium Current (I Ks ) to Potassium Channel Blockers: Implications for Clinical Reverse Use-Dependent Effects. Karger Publishers. Available from: [Link]

-

Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. PubMed. Available from: [Link]

-

Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. ScienceDirect. Available from: [Link]

-

This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. PubMed. Available from: [Link]

-

Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. ResearchGate. Available from: [Link]

-

Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. National Institutes of Health (NIH). Available from: [Link]

-

This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. PubMed. Available from: [Link]

-

Total synthesis of this compound and cromakalim via stereoselective amination of chiral benzylic ethers. SKKU Scholar. Available from: [Link]

-

This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. PubMed. Available from: [Link]

Sources

- 1. Update on the Slow Delayed Rectifier Potassium Current (IKs): Rol...: Ingenta Connect [ingentaconnect.com]

- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ScholarX: Total synthesis of this compound and cromakalim via stereoselective amination of chiral benzylic ethers [scholarx.skku.edu]

- 12. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromanol 293B: Structure, Properties, and Pharmacological Applications

This guide provides a comprehensive technical overview of Chromanol 293B, a key pharmacological tool for researchers in cardiology, endocrinology, and epithelial transport. We will delve into its chemical identity, its mechanism of action as a potent potassium channel blocker, and provide detailed protocols for its application in experimental settings.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide, is a synthetic chromanol derivative.[1] Its core structure is a benzopyran ring, which is characteristic of many biologically active compounds, including Vitamin E derivatives.[2][3]

The molecule exists as a racemic mixture, though its biological activity is primarily attributed to the (-)-[3R,4S] enantiomer, which is significantly more potent than the (+)-[3S,4R] enantiomer.[4] For clarity and reproducibility, researchers should consider the stereochemistry of the compound in their experimental design.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O₄S | [1] |

| Molecular Weight | 324.39 g/mol | [1][5] |

| CAS Number | 163163-23-3 (racemate) | [1] |

| 163163-24-4 ((-)-[3R,4S] enantiomer) | [5] | |

| Appearance | White crystalline solid | [5] |

| Purity | ≥98% (typically by HPLC) | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[1] Gentle warming may be required for higher concentrations in ethanol. | [1] |

| Storage | Store at room temperature.[1][5] For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended. | [1][5] |

Mechanism of Action: A Selective IKs Potassium Channel Blocker

This compound is a well-established and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs.[1] This current is crucial for the repolarization phase of the cardiac action potential. The IKs channel is a heteromultimer formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK).[6][7]

The blocking action of this compound is state-dependent, showing a preference for the open state of the channel.[8][9] This means its inhibitory effect is more pronounced when the channels are actively conducting potassium ions. The binding site for this compound is located within the inner pore vestibule of the KCNQ1 subunit, involving the S6 transmembrane segment and the P-loop (selectivity filter).[7] Interestingly, the presence of the KCNE1 subunit enhances the blocking potency of this compound.[7][9]

The (-)-[3R,4S] enantiomer is not only more potent but also exhibits a time-dependent block, a characteristic of open channel blockers.[10] This stereoselectivity underscores the specific nature of the drug-channel interaction.

Visualizing the Mechanism:

Caption: Mechanism of IKs channel blockade by this compound.

Pharmacological Profile: Selectivity and Off-Target Effects

While this compound is highly selective for IKs, it is essential to be aware of its potential off-target effects, especially at higher concentrations.

-

CFTR Chloride Current: this compound also blocks the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride current (ICFTR) with an IC₅₀ of 19 μM.[1]

-

Transient Outward Current (Ito): In canine left ventricular myocytes, this compound inhibits the transient outward current (Ito) with an IC₅₀ of 38 μM.[11]

-

Other Cardiac Ion Channels: At concentrations up to 30 μM, this compound has been shown to have no significant effect on the rapid component of the delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), or the L-type calcium current (ICa-L).[11][12] It also has negligible inhibitory action on hERG channels (IC₅₀ > 30 μM).

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on various ion channels:

| Ion Channel/Current | IC₅₀ Value | Species/Cell Type | Source(s) |

| IKs (slow delayed rectifier K+ current) | 1-10 μM | Guinea pig, human | [1][6] |

| 1.8 μM | Canine left ventricular myocytes | [11] | |

| 1.36 μM ((-)-[3R,4S] enantiomer) | Recombinant human channels | ||

| 9.6 μM ((+)-[3S,4R] enantiomer) | Recombinant human channels | ||

| ICFTR (CFTR chloride current) | 19 μM | - | [1] |

| Ito (transient outward current) | 38 μM | Canine left ventricular myocytes | [11] |

| hERG (KV11.1) | > 30 μM | Recombinant human channels |

Experimental Protocols and Applications

This compound is a valuable tool for investigating the physiological and pathophysiological roles of the IKs channel in various tissues.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the inhibitory effect of this compound on IKs in isolated cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.[6][8] Alternatively, use human iPSC-derived cardiomyocytes or cell lines stably expressing KCNQ1/KCNE1 channels (e.g., CHO or HEK293 cells).[4][13]

-

Solutions:

-

External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate IKs, other currents can be blocked by adding specific inhibitors (e.g., nisoldipine for ICa-L, E-4031 for IKr).[8]

-

Internal (Pipette) Solution: Containing (in mM): 110 K-aspartate, 20 KCl, 2 MgCl₂, 10 EGTA, 5 HEPES, 5 K₂ATP (pH adjusted to 7.2 with KOH).[8]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative potential (e.g., -50 mV) to keep the IKs channels in a closed state.[6]

-

Apply depolarizing voltage steps (e.g., to +50 mV for 4 seconds) to activate the IKs channels.[6]

-

Record the resulting outward potassium current. The tail current upon repolarization is often used to quantify IKs.

-

-

Drug Application:

-

Prepare stock solutions of this compound in DMSO.[1]

-

Dilute the stock solution to the desired final concentrations in the external solution immediately before use.

-

Perfuse the cells with the this compound-containing solution and record the currents at steady-state.

-

-

Data Analysis:

-

Measure the amplitude of the IKs tail current before and after drug application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Visualizing the Workflow:

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

In Vivo and Ex Vivo Applications

This compound has been utilized in various animal models to investigate the role of IKs in cardiac electrophysiology and other physiological processes.

-

Cardiac Action Potential Studies: In isolated cardiac tissues (e.g., ventricular trabeculae), this compound can be used to assess the contribution of IKs to action potential duration (APD).[12][14]

-

Renal Function: Studies in KCNE1 knockout mice have shown that this compound can mimic the renal defects observed in these animals, highlighting the role of KCNE1-regulated potassium conductance in the proximal tubule.[1]

-

Insulin Secretion: this compound has been shown to enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels in mice, suggesting a role for KCNQ1 channels in metabolic regulation.[15]

Broader Research Implications and Future Directions

The specificity of this compound for the IKs channel makes it an invaluable pharmacological tool. Its use has been instrumental in elucidating the role of this current in cardiac repolarization and its contribution to arrhythmogenesis in the context of Long QT Syndrome.[14][16] Beyond cardiology, the discovery of KCNQ1/KCNE channel complexes in other tissues, such as the pancreas and kidney, opens up new avenues of research where this compound can be employed to probe their physiological functions.[1][15]

Future research could focus on developing even more specific analogs of this compound with improved pharmacokinetic properties for potential therapeutic applications. Additionally, its use in high-throughput screening assays could aid in the discovery of novel modulators of IKs channels.

Conclusion

This compound is a potent and selective blocker of the IKs potassium channel, with a well-characterized mechanism of action. Its utility spans from fundamental single-channel studies to in vivo investigations of complex physiological processes. A thorough understanding of its chemical properties, pharmacological profile, and appropriate experimental application is crucial for obtaining reliable and reproducible data. This guide provides the necessary technical foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

-

Matsuura, H., et al. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British Journal of Pharmacology, 140(6), 1131–1142. [Link]

-

Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. [Link]

-

Fujisawa, T., et al. (2000). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British Journal of Pharmacology, 129(5), 1007–1016. [Link]

-

Aivar, P., et al. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503–1511. [Link]

-

Liu, L., et al. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

-

PubChem. This compound. [Link]

-

Sun, Z., et al. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472–478. [Link]

-

Purtell, K., et al. (2012). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of Physiology, 590(17), 4239–4253. [Link]

-

Li, Y., et al. (2017). The Molecular Mechanism of KCNE1 Modulation of KCNQ1. Scholarship@Miami. [Link]

-

Jost, N., et al. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for IKs in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

-

Seebohm, G., et al. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and I Ks by the this compound. British Journal of Pharmacology, 134(8), 1647–1654. [Link]

-

Gerlach, U., et al. (2001). Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry, 44(22), 3831–3837. [Link]

-

Wu, S. N., et al. (2002). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of Pharmacological Sciences, 90(3), 253–262. [Link]

-

Yang, T., et al. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 955–962. [Link]

-

Shimizu, W., & Antzelevitch, C. (1999). Cellular Basis for the ECG Features of the LQT1 Form of the Long-QT Syndrome. Circulation, 99(2), 2318–2326. [Link]

-

ResearchGate. Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. [Link]

-

ResearchGate. Summary of the effects of E-4031 and this compound on the... [Link]

-

CORE. Restricting Excessive Cardiac Action Potential and QT Prolongation. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GtoPdb Ligand ID: 2589. [Link]

- Google Patents.

-

MDPI. Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics. [Link]

-

PMC. Potential role of different animal models for the evaluation of bioactive compounds. [Link]

-

MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

-

PubMed Central. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. [Link]

- Google Patents.

-

NIH. Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. [Link]

-

PubMed Central. Cross‐species signaling pathways analysis inspire animal model selections for drug screening and target prediction in vascular aging diseases. [Link]

Sources

- 1. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound | Scilit [scilit.com]

- 11. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

A Technical Guide to Chromanol 293B: Properties, Mechanism, and Application

This guide provides an in-depth technical overview of Chromanol 293B, a cornerstone pharmacological tool for researchers in cardiology, electrophysiology, and metabolic disease. We will move beyond simple data recitation to explore the causality behind its mechanism, its practical applications, and the validated protocols necessary for its effective use.

Core Identification and Physicochemical Properties

At its core, this compound is a synthetic chromanol derivative. Accurate identification is paramount for experimental reproducibility, starting with its Chemical Abstracts Service (CAS) number. It is critical to distinguish between the racemic mixture and its more potent enantiomer.

The compound exists as a racemic mixture, but its biological activity is highly stereospecific. The (-)-[3R,4S] enantiomer is the more potent blocker of the IKs channel[1][2]. Researchers should verify the specific form they are purchasing to ensure accurate interpretation of experimental results. The CAS number is the definitive identifier for the specific chemical substance, preventing ambiguity between different forms or related compounds.

| Property | Value | Source(s) |

| Chemical Name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | [3][4] |

| CAS Number | 163163-23-3 (Racemate) | [3][4][5] |

| 163163-24-4 ((-)-[3R,4S] enantiomer) | [1][6] | |

| Molecular Formula | C₁₅H₂₀N₂O₄S | [3][5] |

| Molecular Weight | 324.39 g/mol | [3] |

| Appearance | White crystalline solid | [6] |

| Purity | ≥98% (typically by HPLC) | [3][5] |

| Storage (Solid) | Room Temperature | [4] |

| Solubility | ≤ 100 mM in DMSO; ≤ 20 mM in Ethanol | [3][4] |

Mechanism of Action: Selective IKs Channel Blockade

This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs[7][8]. This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential, particularly at faster heart rates, thereby helping to regulate the heart's rhythm[8][9].

The Molecular Target: KCNQ1/KCNE1 Complex

The IKs channel is a heteromeric protein complex formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1) and the ancillary β-subunit KCNE1 (also known as minK)[10][11]. While KCNQ1 can form channels on its own, the association with KCNE1 profoundly alters the channel's gating kinetics to produce the characteristic slow activation of the native IKs current.

This compound exerts its effect by directly binding to the KCNQ1 subunit[11][12]. The binding site is located within the inner pore vestibule of the channel, a region comprising the lower part of the H5 selectivity filter and the S6 transmembrane domain[11]. Specific amino acid residues, including Threonine-312, Isoleucine-337, and Phenylalanine-340 on KCNQ1, have been identified as critical for the drug's binding and inhibitory action[11]. The mechanism is that of an open-channel block, meaning the drug preferentially binds to and blocks the channel when it is in the open conformation during membrane depolarization[1][12].

Pharmacological Profile and Selectivity

A key attribute of a pharmacological tool is its selectivity. This compound is valued for its relatively high selectivity for IKs over other cardiac ion channels, particularly the rapid delayed rectifier current (IKr), which is mediated by hERG channels. Blockade of hERG channels is a major cause of drug-induced proarrhythmia, and the minimal effect of this compound on these channels underscores its utility and safety in research settings[8][13].

| Target Ion Current | Molecular Basis | IC₅₀ / EC₅₀ Value | Selectivity Insight |

| IKs | KCNQ1/KCNE1 | ~1-2 µM (species dependent)[8][13] | Primary Target |

| (-)-[3R,4S] enantiomer | 1.36 µM [1] | ~7x more potent than (+) enantiomer | |

| (+)-[3S,4R] enantiomer | 9.6 µM[1] | Less active enantiomer | |

| ICFTR | CFTR | 19 µM[3][7] | Moderate off-target effect |

| Ito (transient outward) | Kv4.3 | 24 - 38 µM[8][13] | Weak off-target effect |

| IKur (ultra-rapid) | Kv1.5 | ~31 µM (human atrial)[14] | Weak off-target effect |

| IKr (rapid) | hERG (Kv11.1) | > 30 µM[13] | High Selectivity (Low Risk) |

| ICa-L (L-type Ca²⁺) | Cav1.2 | Unaffected at relevant conc.[8][13] | High Selectivity |

| INa (fast Na⁺) | Nav1.5 | Unaffected at relevant conc.[8] | High Selectivity |

Key Research Applications

Cardiovascular Electrophysiology

The primary application of this compound is as a tool to pharmacologically dissect the role of IKs from other repolarizing currents like IKr[8]. By selectively blocking IKs, researchers can study its contribution to the action potential duration (APD) under various physiological and pathological conditions. It has been instrumental in demonstrating that IKs is a key component of the "repolarization reserve," becoming particularly important under sympathetic stimulation or when other repolarizing currents are compromised[15]. This makes it an invaluable compound for studying arrhythmias and for the preclinical evaluation of antiarrhythmic drug candidates[9][13].

Metabolic Disease Research

Recent genetic studies have linked polymorphisms in the KCNQ1 gene to an increased risk of Type 2 Diabetes[16]. KCNQ1 channels are expressed in pancreatic β-cells and intestinal L-cells. Research using this compound has shown that inhibiting these channels can enhance glucose-stimulated insulin secretion from β-cells and increase the release of glucagon-like peptide-1 (GLP-1) from L-cells[16]. This opens a new avenue of research where this compound serves as a critical probe to understand the role of KCNQ1 in glucose homeostasis.

Experimental Protocols and Handling

Stock Solution Preparation (Self-Validating System)

The trustworthiness of any experiment begins with the accurate preparation of reagents. The high solubility of this compound in DMSO makes it the preferred solvent for creating a high-concentration stock solution.

Protocol: 100 mM Stock in DMSO

-

Verification: Confirm the molecular weight (MW) on the certificate of analysis for your specific batch (typically ~324.39 g/mol ).

-

Calculation:

-

Target Concentration: 100 mM (0.1 mol/L)

-

Mass needed for 1 mL (0.001 L) of stock:

-

Mass (g) = 0.1 mol/L * 0.001 L * 324.39 g/mol = 0.03244 g = 32.44 mg

-

-

Preparation:

-

Accurately weigh 32.44 mg of this compound powder.

-

Add the powder to a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months[4][7]. When using, thaw the aliquot and dilute to the final working concentration in the appropriate experimental buffer.

Workflow: Whole-Cell Patch-Clamp Analysis of IKs

This workflow outlines the essential steps for characterizing the inhibitory effect of this compound on IKs in isolated cardiac myocytes. The causality is clear: each step builds upon the last to ensure a stable, verifiable recording.

Synthesis Overview

This compound is not a naturally occurring compound; it is a product of multi-step organic synthesis[2][17]. The synthesis is rooted in chromanol chemistry, often starting from substituted phenols and building the heterocyclic chroman ring system. A key aspect of advanced syntheses is the use of chiral intermediates or asymmetric synthesis techniques to produce specific enantiomers, such as the more active (-)-[3R,4S] form, allowing for detailed structure-activity relationship studies[2]. While a detailed synthetic pathway is beyond the scope of this guide, its synthetic origin ensures a reliable and high-purity supply for research purposes.

Conclusion

This compound, identified by CAS number 163163-23-3, is more than just a chemical; it is a precision tool that has enabled significant advances in our understanding of cardiac and metabolic physiology. Its high selectivity for the IKs channel, coupled with a well-characterized pharmacological profile, provides researchers with a reliable method to investigate the function of KCNQ1-based potassium channels. By following validated protocols for its handling and application, scientists can continue to leverage this compound to push the boundaries of electrophysiology and drug discovery.

References

-

Title: this compound | Voltage-gated Potassium Channel Blockers Source: R&D Systems (Bio-Techne) URL: [Link]

-

Title: Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes Source: PubMed URL: [Link]

-

Title: Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter Source: PubMed URL: [Link]

-

Title: this compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes Source: PubMed URL: [Link]

-

Title: this compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice Source: PubMed URL: [Link]

-

Title: Synthesis and Activity of Novel and Selective IKs-Channel Blockers Source: ACS Publications URL: [Link]

-

Title: Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle Source: Circulation - AHA Journals URL: [Link]

-

Title: Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes Source: PubMed URL: [Link]

-

Title: Pharmacology of cardiac potassium channels Source: Cardiovascular Research - Oxford Academic URL: [Link]

-

Title: Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels Source: PubMed URL: [Link]

Sources

- 1. (-)-[3R,4S]-Chromanol 293B | Delayed rectifier K+ current (IKs) inhibitor | Hello Bio [hellobio.com]

- 2. Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 4. This compound | Kv7.1 channel Blocker | Hello Bio [hellobio.com]

- 5. This compound = 98 HPLC, powder 163163-23-3 [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electrophysiological Effects of Chromanol 293B: A Selective IKs Channel Blocker

Introduction

In the field of cardiac electrophysiology, the precise modulation of ion channel activity is paramount for both therapeutic intervention and fundamental research. Chromanol 293B has emerged as a cornerstone pharmacological tool, distinguished by its selective inhibition of the slow component of the delayed rectifier potassium current, IKs.[1][2] This current, crucial for the repolarization phase of the cardiac action potential, is generated by the KCNQ1/KCNE1 channel complex.[3][4] Understanding the detailed electrophysiological impact of this compound is essential for researchers investigating cardiac arrhythmias, drug development professionals screening for proarrhythmic risk, and scientists exploring the physiological role of the IKs current as a key component of the heart's "repolarization reserve."[5] This guide provides an in-depth analysis of the compound's mechanism of action, its effects on cellular electrophysiology, and the validated experimental protocols used to characterize its activity.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the voltage-gated potassium channel complex responsible for the IKs current.[3] This channel is a heteromultimer, formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as MinK).[3][6] The association with KCNE1 dramatically alters the gating kinetics of the KCNQ1 channel, slowing its activation and shifting its voltage dependence, which is characteristic of the native IKs current in cardiomyocytes.[4][7]

Binding Site and Channel State Dependency

This compound acts as an open channel blocker .[8][9] This mechanism implies that the drug preferentially binds to and blocks the channel when it is in the open or conducting state. This is evidenced by a time-dependent block that develops during depolarizing voltage steps, which open the IKs channels.[8][10]

The binding site for this compound is located within the inner pore vestibule of the KCNQ1 subunit.[3] Specific residues in the S6 transmembrane segment (such as Ile337 and Phe340) and the H5 selectivity filter (like T312) are critical for its binding.[3] The interaction involves hydrophobic interactions with the S6 domain, and it is further stabilized by electrostatic interactions between the oxygen atoms of the chromanol molecule and a potassium ion situated within the selectivity filter.[3]

The presence of the KCNE1 subunit enhances the blocking potency of this compound, suggesting an allosteric modulation of the binding site or improved access for the drug.[6][7] Furthermore, the block is stereoselective, with the (3R,4S)-enantiomer of this compound demonstrating significantly higher potency than the (3S,4R)-enantiomer.[10][11]

Figure 1: Mechanism of this compound action on the KCNQ1/KCNE1 channel complex.

Core Electrophysiological Effects

The selective nature of this compound makes it a valuable tool for dissecting the role of IKs in cardiac electrophysiology. Its effects are most pronounced on the repolarization phase of the action potential.

Potent and Selective Blockade of IKs

This compound is a potent inhibitor of the IKs current across multiple species. The half-maximal inhibitory concentration (IC50) varies but is consistently in the low micromolar range. In contrast, significantly higher concentrations are required to affect other major cardiac currents, establishing its selectivity.[1][12]

| Current | Species | IC50 | Key Observation | Reference |

| IKs | Guinea Pig | 1.02 µM | Strong inhibition (96.9% max) | [1] |

| IKs | Canine | 1.8 µM | Selective block demonstrated | [12] |

| IKs | Sino-atrial Node (Guinea Pig) | 5.3 µM | Concentration-dependent block | [6] |

| Ito | Human | 24 µM | >20-fold less potent than on IKs | [1] |

| Ito | Canine | 38 µM | Moderate inhibition at high doses | [12] |

| IKr | Canine | > 100 µM | Insignificant inhibition | [12] |

| IK1, INa, ICa-L | Guinea Pig, Human | - | Unaffected by effective doses | [1] |

Modulation of the Cardiac Action Potential

The primary consequence of IKs blockade is the prolongation of the cardiac action potential duration (APD).[1] The IKs current contributes significantly to repolarization, especially at faster heart rates when the channels accumulate in the open state.[13]

-

Action Potential Prolongation: By inhibiting IKs, this compound reduces the net repolarizing current, thereby lengthening Phase 3 of the action potential.[1][14]

-

Frequency Dependence: Unlike IKr blockers (e.g., dofetilide), which exhibit "reverse use-dependence" (i.e., greater APD prolongation at slower rates), this compound prolongs the APD to a similar fractional extent across a range of physiological frequencies.[1] This property has made IKs a target of interest for developing antiarrhythmic drugs with a potentially better safety profile.

-

Repolarization Reserve: Under normal physiological conditions, the effect of IKs block on APD can be modest in some species, including humans.[15] However, its importance is magnified during β-adrenergic stimulation (which enhances IKs) or when other repolarizing currents (like IKr) are compromised.[5][6] In these scenarios, IKs acts as a crucial "repolarization reserve," and its blockade by this compound can lead to significant APD prolongation and reveal proarrhythmic potential.[5]

Figure 2: The role of the IKs current in the cardiac action potential and the effect of this compound.

Experimental Protocols for Characterization

The gold standard for studying ion channel pharmacology is the patch-clamp technique .[16][17][18] The whole-cell configuration is most commonly used to characterize the effects of compounds like this compound on a variety of cardiac currents.[19]

Workflow: Whole-Cell Voltage-Clamp Analysis of IKs

This protocol outlines the essential steps to isolate and record IKs from ventricular myocytes and to quantify the inhibitory effect of this compound.

Step 1: Cardiomyocyte Isolation

-

Enzymatically dissociate ventricular tissue (e.g., from guinea pig or rabbit) using a solution containing collagenase and protease to obtain single, calcium-tolerant myocytes.

Step 2: Solution Preparation

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To pharmacologically isolate IKs, add an IKr blocker (e.g., 1 µM E-4031 or Dofetilide) and a Ca2+ channel blocker (e.g., 200 µM CdCl2 or Nifedipine) to inhibit ICa-L.

-

Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with KOH. This composition minimizes other potassium and chloride currents from inside the cell.[20]

Step 3: Recording Configuration

-

Establish a giga-ohm seal between the glass micropipette and the myocyte membrane.[21]

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration, allowing electrical and molecular access to the cell interior.[19][22]

Step 4: Voltage-Clamp Protocol

-

Hold the cell membrane at a potential of -50 mV to inactivate Na+ channels and some T-type Ca2+ channels.[1]

-

Apply long (e.g., 4-5 second) depolarizing voltage steps to a range of potentials (e.g., from -40 mV to +60 mV). The slow activation kinetics of IKs will be apparent during these long pulses.

-

Repolarize the membrane to a fixed potential (e.g., -40 mV) to record the deactivating "tail" currents. The amplitude of the tail current is proportional to the number of channels that were open at the end of the preceding depolarizing step.

Step 5: Data Acquisition and Analysis

-

Record baseline IKs currents using the voltage protocol.

-

Perfuse the cell with the external solution containing a known concentration of this compound and allow for equilibration (typically 5-10 minutes).

-

Repeat the voltage protocol and record the inhibited currents.

-

Quantify the block by comparing the tail current amplitudes before and after drug application. Calculate the percentage of inhibition.

-

Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.

Figure 3: Experimental workflow for characterizing this compound using whole-cell patch-clamp.

Broader Context and Considerations

While its primary use is in cardiac research, the effects of this compound are not limited to the heart, as the KCNQ1 channel is expressed in other tissues.

-

Epithelial Tissues: In epithelial cells, KCNQ1 co-assembles with KCNE3 to form a constitutively active potassium channel. This compound also blocks this complex, often with even higher potency, highlighting the critical role of the ancillary subunit in determining drug sensitivity.[7]

-

Pancreatic Islets: KCNQ1 is expressed in pancreatic β-cells and intestinal L-cells. Studies have shown that this compound can enhance glucose-stimulated insulin secretion and increase glucagon-like peptide-1 (GLP-1) levels, suggesting a role for KCNQ1 in metabolic regulation.[23]

-

Limitations: The primary limitation of this compound is its loss of selectivity at higher concentrations (>30 µM), where it can begin to inhibit other currents like Ito.[5][12] Researchers must carefully titrate the concentration to ensure they are observing effects specific to IKs blockade.

Conclusion

This compound is an indispensable pharmacological agent for the study of cardiac electrophysiology. Its well-characterized, potent, and selective blockade of the IKs current allows for precise investigation into the role of the KCNQ1/KCNE1 channel in action potential repolarization, arrhythmogenesis, and the crucial concept of the repolarization reserve. The detailed understanding of its mechanism—an open channel block within the pore of the KCNQ1 subunit—provides a solid foundation for its use as both a research tool and a lead compound in the development of novel antiarrhythmic therapies. The experimental protocols described herein represent the standard by which its electrophysiological effects are reliably and reproducibly quantified, ensuring the continued generation of high-quality, translatable data in the field.

References

-

Bosch, R. F., Gaspo, R., Busch, A. E., Lang, H. J., Li, G. R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441–450. [Link]

-

Varró, A., & Baczkó, I. (2011). Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve. Handbook of experimental pharmacology, (201), 83–106. [Link]

-

Seebohm, G., Pusch, M., & Lerche, C. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular pharmacology, 71(6), 1503–1511. [Link]

-

Ono, K., & Ito, H. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British journal of pharmacology, 138(3), 449–456. [Link]

-

Kurata, Y., Inagaki, M., & Kameyama, M. (1999). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. The Journal of physiology, 514 ( Pt 3)(3), 709–721. [Link]

-

Jost, N., Virág, L., Comtois, P., Varró, A., & Nattel, S. (2005). Restricting Excessive Cardiac Action Potential and QT Prolongation: A Vital Role for I Ks in Human Ventricular Muscle. Circulation, 112(10), 1392–1399. [Link]

-

Bosch, R. F., Gaspo, R., Busch, A. E., Lang, H. J., Li, G. R., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier Kq current. Cardiovascular Research, 38(2), 441-450. [Link]

-

Abitbol, I., Peretz, A., & Attali, B. (2007). Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel. The Journal of physiology, 582(Pt 3), 1015–1026. [Link]

-

Larsson, H. P. (2010). The Molecular Mechanism of KCNE1 Modulation of KCNQ1. Scholarship@Miami. [Link]

-

Yang, T., & Snyders, D. J. (2012). Cardiac Delayed Rectifier Potassium Channels in Health and Disease. Channels (Austin, Tex.), 6(5), 335–343. [Link]

-

Andersen, M. N., & Bentzen, B. H. (2020). Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. International journal of molecular sciences, 21(24), 9495. [Link]

-

Viswanathan, P. C., Rudy, Y., & Antzelevitch, C. (1999). Effects of IKr and IKs Heterogeneity on Action Potential Duration and Its Rate Dependence. Circulation, 99(19), 2569–2577. [Link]

-

Kirk, K. L. (2018). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in molecular biology (Clifton, N.J.), 1684, 1–20. [Link]

-

Bosch, R. F., et al. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. [Link]

-

Wu, S. N., & Jan, C. R. (2001). Characterization of this compound-induced Block of the Delayed-Rectifier K+ Current in Heart-Derived H9c2 Cells. Journal of pharmacological sciences, 85(4), 403–409. [Link]

-

Liu, L., Wang, F., Lu, H., Ren, X., & Zou, J. (2014). This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. Islets, 6(4), e962386. [Link]

-

Kiehn, J., Lacerda, A. E., Wible, B. A., & Brown, A. M. (1999). Stereoselective Interactions of the Enantiomers of this compound with Human Voltage-Gated Potassium Channels. Molecular Pharmacology, 56(4), 859-865. [Link]

-

Liu, T., Brown, B. S., Wu, Y., Antzelevitch, C., & Valdivia, C. R. (2001). This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of cardiovascular electrophysiology, 12(4), 472–478. [Link]

-

Barhanin, J., Lesage, F., Guillemare, E., Fink, M., Lazdunski, M., & Romey, G. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 38(2), 441-450. [Link]

-

ITACA Project. (n.d.). The Cardiac Action Potential. Proyecto ITACA. [Link]

-

Lerche, C., et al. (2000). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(3), 269-277. [Link]

-

Varró, A., et al. (2024). A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations. Pharmaceuticals, 17(9), 1091. [Link]

-

Fertig, N., & George, M. (2007). Ion channel electrophysiology in pharmaceutical research. GIT Laboratory Journal, 11(5-6), 40-41. [Link]

-

JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments. [Link]

-

Abgene. (n.d.). patch-clamp-protocol-final.pdf. [Link]

-

ResearchGate. (n.d.). Effect of this compound on the inward rectifier (IKl), transient outward (Ito), rapid delayed rectifier (IKr) and slow delayed rectifier (IKs) potassium currents in dog ventricular myocytes. [Link]

-

Wikipedia. (n.d.). Patch clamp. [Link]

-

The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

Sources

- 1. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Proyecto ITACA [itaca.edu.es]

- 15. ahajournals.org [ahajournals.org]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Patch clamp - Wikipedia [en.wikipedia.org]

- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. This compound, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromanol 293B: A Technical Guide to a Selective IKs Blocker for Preclinical Research

This guide provides an in-depth technical overview of Chromanol 293B, a valuable pharmacological tool for the selective blockade of the slowly activating delayed rectifier potassium current (IKs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental best practices, and data interpretation when using this compound. The content is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Introduction: The Critical Role of IKs in Cardiac Repolarization

The cardiac action potential is a finely tuned electrical event, and its repolarization phase is crucial for maintaining normal heart rhythm. The delayed rectifier potassium current (IK) is a key player in this process, composed of two main components: a rapid component (IKr) and a slow component (IKs). While both contribute to repolarization, IKs plays a particularly important role in shortening the action potential duration (APD) at high heart rates and providing a "repolarization reserve".

The IKs current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK)[1][2][3]. This heteromeric channel complex exhibits unique gating kinetics, characterized by slow activation and deactivation[3]. Given its critical physiological function, the IKs channel is a significant target for understanding and potentially treating cardiac arrhythmias. The study of IKs has been greatly facilitated by the development of selective pharmacological blockers, among which this compound is a prominent example.

This compound: Mechanism of Action and Selectivity

This compound (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman) is a chromanol derivative that has been extensively characterized as a potent and selective blocker of the IKs current[4][5]. Its mechanism of action involves a direct interaction with the KCNQ1 subunit of the IKs channel complex[6][7].

Molecular Target and Binding Site

Studies using chimeras of KCNQ1 and the this compound-insensitive KCNQ2 channel have identified the binding site within the inner pore vestibule of KCNQ1. Specifically, the H5 selectivity filter and the S6 transmembrane segment are crucial for its blocking action[7]. The proposed mechanism involves hydrophobic interactions with residues in the S6 domain and electrostatic interactions with a potassium ion within the selectivity filter, effectively occluding the ion permeation pathway[7][8]. The presence of the KCNE1 subunit enhances the blocking potency of this compound[7].

State-Dependent Blockade

This compound exhibits a time- and voltage-dependent block of IKs, characteristic of an open-channel blocker. This means the drug binds with higher affinity to the channel when it is in the open or activated state[6][8]. This property is evident in electrophysiological recordings where the application of this compound leads to a characteristic decay in the current during prolonged depolarizing pulses[6].

Caption: State-dependent blockade of the IKs channel by this compound.

Selectivity Profile

The utility of this compound as a research tool lies in its high selectivity for IKs over other cardiac ion channels. The following table summarizes its inhibitory concentrations (IC50) against various currents.

| Ion Current | Channel Complex | Species | IC50 | Reference |

| IKs | KCNQ1/KCNE1 | Guinea Pig | 1.02 µM | [5] |

| IKs | KCNQ1/KCNE1 | Canine | 1.8 µM | [9] |

| IKs | KCNQ1/KCNE1 | Guinea Pig SA Node | 5.3 µM | [10] |

| IKr | hERG | Guinea Pig | > 50 µM | [5] |

| IKr | hERG | Canine | > 30 µM | [9] |

| Ito | Kv4.3 | Human | 24 µM | [5] |

| Ito | Kv4.3 | Canine | 38 µM | [9] |

| IKur | Kv1.5 | Human Atrial | 30.9 µM | [11] |

| INa | Nav1.5 | Guinea Pig | Unaffected | [5] |

| ICa,L | Cav1.2 | Guinea Pig | Unaffected | [5] |

| IK1 | Kir2.x | Canine | Unaffected | [9] |

Note: IC50 values can vary depending on experimental conditions such as temperature and voltage protocols.

This selectivity profile demonstrates that at concentrations effective for blocking IKs (e.g., 1-10 µM), this compound has minimal to no effect on other key cardiac currents like IKr, INa, and ICa,L, making it an excellent tool for isolating the physiological role of IKs.

Experimental Protocols: Utilizing this compound in Electrophysiology

The following section provides a detailed protocol for assessing the effect of this compound on IKs in isolated cardiomyocytes using the whole-cell patch-clamp technique. This protocol is a synthesis of methodologies described in the literature[4][5][6][9].

Cell Preparation and Solutions

-

Cell Isolation: Isolate ventricular myocytes from the species of interest (e.g., guinea pig, canine, or human) using established enzymatic digestion protocols.

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents should be blocked. For example, add a calcium channel blocker like nifedipine (5 µM) and a sodium channel blocker like tetrodotoxin (TTX) (1 µM). To differentiate IKs from IKr, a specific IKr blocker (e.g., E-4031 or dofetilide) can be used in parallel experiments.

-

Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the external solution should be kept low (typically <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Recording

Caption: Experimental workflow for assessing this compound effects.

-

Establish Whole-Cell Configuration: Achieve a gigaohm seal and rupture the cell membrane to obtain the whole-cell configuration.

-

Voltage Protocol for IKs:

-

Hold the cell at a potential of -50 mV to inactivate sodium channels.

-

Apply a brief prepulse to -40 mV to ensure consistent channel availability.

-

Apply depolarizing voltage steps of 2-5 seconds in duration, from -40 mV to +60 mV in 10 mV increments.

-

Repolarize the membrane to -40 mV to record the tail currents. The slow deactivation of IKs tail currents is a hallmark of this current.

-

-

Data Acquisition:

-

Record baseline currents in the control external solution. Allow the currents to stabilize.

-

Perfuse the cell with the desired concentration of this compound for 5-10 minutes to allow for equilibration.

-

Record currents in the presence of the drug using the same voltage protocol.

-

Perform a washout with the control solution to assess the reversibility of the block.

-

Data Analysis and Interpretation

-

Current Measurement: Measure the amplitude of the time-dependent outward current at the end of the depolarizing pulse and the peak tail current upon repolarization.

-

Concentration-Response Curve: To determine the IC50, apply several concentrations of this compound and plot the percentage of current inhibition against the log of the drug concentration. Fit the data with a Hill equation.

-

Assessing Selectivity: To confirm selectivity, use voltage protocols specific for other currents (e.g., IKr, ICa,L) and repeat the drug application procedure. The lack of significant inhibition at concentrations that block IKs will validate its selectivity. For instance, IKr can be elicited with pulses to less positive potentials (e.g., -10 mV) from a holding potential of -50 mV[5].

Applications in Research and Drug Development

This compound's selectivity makes it an indispensable tool for:

-

Validating IKs as a Therapeutic Target: By selectively blocking IKs, researchers can study the consequences on cardiac action potential duration and arrhythmogenesis in various disease models, such as Long QT syndrome[12][13].

-

Dissecting the Role of IKs in Cardiac Physiology: Understanding the contribution of IKs to cardiac repolarization at different heart rates and under the influence of adrenergic stimulation.

-

Screening for Novel IKs Modulators: this compound can be used as a positive control in high-throughput screening assays designed to identify new compounds that modulate IKs activity.

-

Safety Pharmacology: Assessing the potential for new chemical entities to interact with the IKs channel, a critical component of cardiac safety profiling.

Conclusion

This compound is a well-characterized and highly selective blocker of the IKs potassium channel. Its utility in preclinical research is firmly established, providing a reliable means to investigate the physiological and pathophysiological roles of IKs. A thorough understanding of its mechanism of action, selectivity profile, and proper experimental application, as outlined in this guide, is paramount for generating high-quality, interpretable data. By employing the described protocols and adhering to rigorous scientific principles, researchers can effectively leverage this compound to advance our understanding of cardiac electrophysiology and contribute to the development of safer and more effective cardiovascular therapies.

References

-

Sun, J., & MacKinnon, R. (2017). Structure of the KCNE1-KCNQ1 K+ channel complex. Cell, 169(6), 1042-1050.e9. [Link]

-

Pan, X., Li, Z., Zhou, Y., Shen, H., Wu, K., Huang, X., ... & Yan, N. (2018). Structure of the human KCNQ1-KCNE1 channel complex. Cell, 172(1-2), 349-358.e9. [Link]

-

Barhanin, J., Lesage, F., Guillemare, E., Fink, M., Lazdunski, M., & Romey, G. (1996). K(V)LQT1 and lsK (minK) proteins associate to form the I(Ks) cardiac potassium current. Nature, 384(6604), 78-80. [Link]

-

KCNQ1 gene. MedlinePlus. [Link]

-

Cui, J. (2016). KCNQ1-KCNE1 channel complex: a tough nut to crack. The Journal of general physiology, 147(3), 179–182. [Link]

-

Bosch, R. F., Gaspo, R., Olmsted, Z. T., Williams, A. J., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 38(2), 441–450. [Link]

-

Kurata, Y., Inagaki, M., & Hosaka, Y. (1999). Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells. British journal of pharmacology, 126(8), 1797–1806. [Link]

-

Matsuura, H., Ohkubo, K., & Horie, M. (2003). Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. British journal of pharmacology, 138(3), 483–490. [Link]

-

Seebohm, G., Pusch, M., & Pott, L. (2007). This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular pharmacology, 71(6), 1503–1511. [Link]

-

Zhang, X., Liu, J., & Li, R. (2024). A simulation study on the antiarrhythmic mechanisms of established agents in myocardial ischemia and infarction. PloS one, 19(6), e0305342. [Link]

-

Jost, N., Virág, L., Comtois, P., Ordög, B., Szuts, V., Seprényi, G., ... & Nattel, S. (2005). Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle. Circulation, 112(10), 1392-1399. [Link]

-

Bosch, R. F., Gaspo, R., Olmsted, Z. T., Williams, A. J., & Nattel, S. (1998). Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular research, 38(2), 441-450. [Link]

-

Kiehn, J., Lacerda, A. E., & Brown, A. M. (2000). Stereoselective interactions of the enantiomers of this compound with human voltage-gated potassium channels. The Journal of pharmacology and experimental therapeutics, 295(2), 707–713. [Link]

-